molecular formula C11H11FO2 B8708738 Methyl 4-cyclopropyl-3-fluorobenzoate

Methyl 4-cyclopropyl-3-fluorobenzoate

Cat. No.: B8708738
M. Wt: 194.20 g/mol
InChI Key: VOUBAKLBBSMYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyclopropyl-3-fluorobenzoate is a substituted benzoate ester characterized by a cyclopropyl group at the para-position (C4) and a fluorine atom at the meta-position (C3) on the benzene ring. This structural configuration combines steric bulk from the cyclopropyl moiety with electronic effects from the fluorine substituent, making it a compound of interest in medicinal chemistry and materials science. The cyclopropyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the fluorine atom can modulate electronic properties and improve bioavailability .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl 4-cyclopropyl-3-fluorobenzoate

InChI

InChI=1S/C11H11FO2/c1-14-11(13)8-4-5-9(7-2-3-7)10(12)6-8/h4-7H,2-3H2,1H3

InChI Key

VOUBAKLBBSMYPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CC2)F

Origin of Product

United States

Comparison with Similar Compounds

a) Methyl 4-Fluorobenzoate

  • Key Differences: The absence of the cyclopropyl group reduces steric hindrance and lipophilicity.

b) Methyl 4-Cyclopropyl-3-iodobenzoate

  • Substituents : Cyclopropyl at C4, iodine at C3.
  • Key Differences : Iodine’s larger atomic radius and polarizability compared to fluorine may influence crystal packing (as observed in X-ray diffraction studies of cyclopropyl-containing analogs) and reactivity. Iodine’s weaker electronegativity but stronger leaving-group propensity could make this compound more reactive in nucleophilic aromatic substitution .

c) Methyl 4-Cyano-3-fluorobenzoate

  • Substituents: Cyano at C4, fluorine at C3.
  • This substitution pattern is common in agrochemicals for enhancing binding affinity to target enzymes .

Table 1: Comparison of Key Analogs

Compound Substituents Key Properties/Applications Reference
This compound C4-cyclopropyl, C3-F High lipophilicity, potential antifungal precursor
Methyl 4-fluorobenzoate C4-F Enhanced electrophilic reactivity
Methyl 4-cyclopropyl-3-iodobenzoate C4-cyclopropyl, C3-I Improved leaving-group reactivity
Methyl 4-cyano-3-fluorobenzoate C4-CN, C3-F High polarity, agrochemical applications

Research Findings and Implications

  • Synthetic Utility : Cyclopropyl and fluorine substitutions are strategically employed to fine-tune electronic and steric profiles in drug design. For example, antifungal triazole-thiadiazole derivatives with similar substituents exhibit optimized activity due to enhanced target binding and metabolic stability .
  • Limitations : Direct comparative data for this compound remain scarce, underscoring the need for targeted studies on its synthesis, stability, and bioactivity.

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